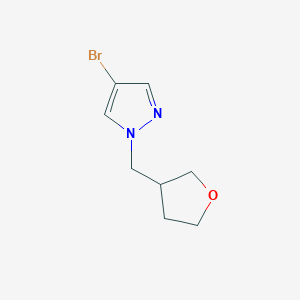

4-bromo-1-(oxolan-3-ylmethyl)-1H-pyrazole

Descripción general

Descripción

4-Bromo-1-(oxolan-3-ylmethyl)-1H-pyrazole (CAS: 1247759-38-1) is a brominated pyrazole derivative featuring a tetrahydrofuran (oxolane) ring linked via a methylene group to the pyrazole nitrogen. This compound is of interest in medicinal and materials chemistry due to its structural versatility, enabling modifications at the bromine site for cross-coupling reactions and functionalization of the oxolane moiety for tuning solubility and steric properties . Commercial availability (e.g., from Activate Scientific and TRC at $200–$818 per gram) highlights its utility as a synthetic intermediate in drug discovery .

Actividad Biológica

4-Bromo-1-(oxolan-3-ylmethyl)-1H-pyrazole is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article explores the biological activity of this compound, supported by case studies and research findings.

The compound has the following chemical structure:

- Chemical Formula : CHBrNO

- CAS Number : 139742-78-2

1. Anti-inflammatory Activity

Research has indicated that pyrazole derivatives exhibit significant anti-inflammatory effects. In a study, various pyrazole compounds were synthesized and tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Compounds similar to this compound demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

2. Antimicrobial Activity

The antimicrobial properties of pyrazoles have been well documented. A study evaluated the efficacy of several pyrazole derivatives against different bacterial strains, including E. coli and Staphylococcus aureus. The results showed that certain derivatives exhibited promising antimicrobial activity, with inhibition zones comparable to standard antibiotics .

| Compound | Bacterial Strain | Inhibition Zone (mm) | Standard Drug |

|---|---|---|---|

| 4-Bromo-Pyrazole | E. coli | 15 | Ampicillin |

| Staphylococcus aureus | 13 | Vancomycin |

3. Anticancer Activity

Pyrazoles have also been investigated for their anticancer properties. In vitro studies have shown that certain pyrazole derivatives can induce apoptosis in cancer cell lines. For instance, compounds structurally related to this compound were found to inhibit cell proliferation in breast cancer cells by modulating signaling pathways involved in cell survival .

Case Study 1: Anti-inflammatory Effects

In a controlled experiment, a series of pyrazole derivatives were synthesized and tested for their anti-inflammatory effects using carrageenan-induced edema models in mice. The results indicated that the tested compounds significantly reduced edema compared to the control group, suggesting a strong anti-inflammatory potential .

Case Study 2: Antimicrobial Efficacy

A recent study assessed the antimicrobial activity of various pyrazole derivatives against clinical isolates of bacteria. Among them, a derivative similar to this compound showed effective inhibition against Klebsiella pneumoniae, with an MIC value lower than that of conventional antibiotics .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Bromo-1-(oxolan-3-ylmethyl)-1H-pyrazole serves as a versatile building block in the synthesis of pharmaceutical compounds. Its derivatives have shown promise in treating various conditions, including:

- Cancer: Several studies have investigated its derivatives as potential anti-cancer agents due to their ability to inhibit specific kinases involved in tumor growth.

- Antimicrobial Activity: Research has indicated that certain derivatives exhibit significant antimicrobial properties, making them candidates for developing new antibiotics.

Case Study:

In a study published in Medicinal Chemistry, derivatives of this compound were synthesized and evaluated for their cytotoxic effects against cancer cell lines. The results indicated that some derivatives had IC50 values in the low micromolar range, suggesting potent activity against cancer cells .

Materials Science

The compound is also explored for its role in materials science, particularly in the development of advanced materials such as:

- Organic Semiconductors: Its unique electronic properties make it suitable for applications in organic electronics.

- Conductive Polymers: The incorporation of this compound into polymer matrices can enhance conductivity and thermal stability.

Data Table: Applications in Materials Science

| Application Type | Description | Potential Benefits |

|---|---|---|

| Organic Semiconductors | Used in the fabrication of organic electronic devices | Enhanced charge transport properties |

| Conductive Polymers | Incorporated into polymer blends | Improved electrical conductivity |

Biological Studies

The compound has been utilized as a probe in biological studies to investigate enzyme mechanisms and protein-ligand interactions. Its ability to bind selectively to certain enzymes allows researchers to explore metabolic pathways and develop inhibitors.

Case Study:

A study published in Biochemistry examined the interaction of this compound with a specific enzyme involved in drug metabolism. The findings revealed that the compound acted as an effective inhibitor, providing insights into its potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-bromo-1-(oxolan-3-ylmethyl)-1H-pyrazole, and what are their limitations?

- Methodological Answer : The compound can be synthesized via:

- Nucleophilic substitution : Reacting 4-bromo-1H-pyrazole with oxolan-3-ylmethyl halides (e.g., bromide or chloride) in the presence of a base like K₂CO₃ in DMF at 80–100°C .

- Cross-coupling reactions : Using Suzuki-Miyaura coupling with boronic esters under Pd catalysis (e.g., Pd(PPh₃)₄) in THF/H₂O .

- Limitations : Low yields due to steric hindrance from the oxolane substituent; competing side reactions (e.g., over-alkylation) require careful stoichiometric control .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., integration ratios for oxolane protons and pyrazole ring protons) .

- HRMS : Validate molecular formula (e.g., [M+H]⁺ peak for C₉H₁₂BrN₂O₂).

- X-ray crystallography : Resolve stereochemistry of the oxolane substituent and pyrazole ring planarity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in cross-coupling reactions involving this compound?

- Methodological Answer :

- Catalyst screening : Compare Pd(OAc)₂, PdCl₂(dppf), and Buchwald-Hartwig catalysts for efficiency .

- Solvent optimization : Test polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) to balance reactivity and solubility .

- Temperature gradients : Perform reactions at 60°C, 80°C, and 100°C to identify optimal thermal stability .

- Additives : Use phase-transfer catalysts (e.g., TBAB) to enhance boronic acid coupling efficiency .

Q. What computational approaches predict the reactivity of this compound in nucleophilic aromatic substitution?

- Methodological Answer :

- DFT calculations : Compute Fukui indices to identify electrophilic centers on the pyrazole ring .

- Molecular docking : Simulate interactions with biological targets (e.g., kinase enzymes) to prioritize synthetic derivatives for bioactivity testing .

- Solvent modeling : Use COSMO-RS to predict solvent effects on reaction energy barriers .

Q. How does the oxolan-3-ylmethyl group influence the compound’s pharmacokinetic properties compared to other pyrazole derivatives?

- Methodological Answer :

- Lipophilicity assays : Measure logP values (e.g., shake-flask method) to assess membrane permeability .

- Metabolic stability : Incubate with liver microsomes and monitor degradation via LC-MS to compare half-lives with analogs like 4-bromo-1-methylpyrazole .

- Structure-activity relationship (SAR) : Corrogate substituent effects on IC₅₀ values in enzyme inhibition assays (e.g., COX-2 or kinase targets) .

Q. Data Contradictions and Resolution

Q. Discrepancies in reported biological activities of similar pyrazole derivatives: How to design experiments to resolve conflicts?

- Methodological Answer :

- Standardized assays : Replicate studies under uniform conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .

- Control compounds : Include 4-bromo-1H-pyrazole and 1-(oxolan-2-ylmethyl) analogs to isolate the oxolan-3-ylmethyl group’s contribution .

- Dose-response curves : Test activity across 3–5 log units to confirm potency thresholds .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Pyrazole derivatives with bromine substituents and nitrogen-bound alkyl/aryl groups are widely studied for their pharmacological and material properties. Below is a systematic comparison:

Structural Analogues and Substituent Effects

Key Observations :

- Polarity and Solubility : The oxolane and oxetane substituents improve aqueous solubility compared to cyclobutyl or ethoxyethyl groups, which are more lipophilic .

- Synthetic Accessibility : Ethoxyethyl derivatives are synthesized efficiently via alkylation (e.g., 97% yield for 4-bromo-1-(ethoxyethyl)-1H-pyrazole) , whereas oxolane derivatives may require specialized coupling reagents.

Physical and Spectral Properties

- Melting Points : Bromopyrazoles with aromatic substituents (e.g., 4-(4-bromo-3-(4-chlorophenyl)-1H-pyrazol-1-yl)benzenesulfonamide) exhibit higher melting points (129–161°C) due to intermolecular π-π stacking . In contrast, aliphatic-substituted derivatives like 4-bromo-1-(ethoxyethyl)-1H-pyrazole are liquids, reflecting reduced crystallinity .

- NMR Data : The oxolane-methyl group in 4-bromo-1-(oxolan-3-ylmethyl)-1H-pyrazole would produce distinct ¹H-NMR signals at δ 3.13–4.16 ppm (oxolane protons) and δ 4.0–4.5 ppm (methylene bridge), comparable to methylene-linked pyrazoles in .

Propiedades

IUPAC Name |

4-bromo-1-(oxolan-3-ylmethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O/c9-8-3-10-11(5-8)4-7-1-2-12-6-7/h3,5,7H,1-2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XURPRHUVCCDDGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CN2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247759-38-1 | |

| Record name | 4-bromo-1-[(oxolan-3-yl)methyl]-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.